molecular formula C20H26N4O2 B2528171 N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1203173-47-0

N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2528171
CAS No.: 1203173-47-0
M. Wt: 354.454
InChI Key: LNRPPHWOTRRMDT-UHFFFAOYSA-N
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Description

N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide is a synthetic chemical compound designed for research applications, featuring a piperidine-3-carboxamide core linked to a methoxyphenyl-substituted pyridazine. This structure combines two privileged scaffolds in medicinal chemistry: the pyridazine ring, known for its weak basicity, high dipole moment, and robust hydrogen-bonding capacity that facilitates specific target engagement , and the piperidine carboxamide moiety, a common feature in pharmacologically active agents used to optimize physicochemical properties and serve as a structural scaffold . While the specific biological profile of this compound requires further characterization, its molecular framework suggests potential utility in early-stage drug discovery research. Pyridazine-based compounds have demonstrated diverse biological activities and are found in inhibitors targeting enzymes such as pantothenate kinase (PANK) and phosphodiesterase 4 (PDE4) . Furthermore, the piperazine and piperidine heterocycles are frequently incorporated into molecules approved for targeting kinases and various receptors . Researchers can investigate this compound as a potential chemical probe or a starting point for hit-to-lead optimization campaigns, particularly in areas such as enzyme inhibition and receptor modulation. This product is intended for research use only in a laboratory setting and is not approved for use in humans or animals.

Properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-14(2)21-20(25)15-7-6-12-24(13-15)19-11-10-17(22-23-19)16-8-4-5-9-18(16)26-3/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRPPHWOTRRMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCCN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-methoxyphenyl hydrazine with a suitable diketone under reflux conditions.

    Formation of the Piperidine Ring: The piperidine ring is formed by cyclization of the pyridazinyl intermediate with an appropriate amine, such as isopropylamine, under acidic or basic conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The pyridazinyl ring can be reduced to form a dihydropyridazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

The compound has been investigated for various biological activities, including:

Antidepressant Activity

Recent studies suggest that N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide may exhibit antidepressant effects by modulating neurotransmitter levels in the brain.

Case Study : In a preclinical model, the compound demonstrated significant reductions in depressive-like behavior, comparable to established antidepressants. The mechanism appears to involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine.

Anticancer Potential

The compound has shown promise in anticancer research, particularly against certain types of cancer cells.

Findings : In vitro studies revealed that this compound induced apoptosis in human cancer cell lines, including breast and prostate cancer cells. The IC50 values for these effects ranged from 10 µM to 25 µM, indicating moderate potency.

Neuroprotective Effects

Neuroprotection is another area where this compound has been studied.

Research Insights : The compound's neuroprotective effects were evaluated in models of oxidative stress. It was found to reduce neuronal cell death by enhancing the expression of antioxidant enzymes and inhibiting apoptosis pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentActivity LevelNotes
Methoxyphenyl GroupHighEnhances binding affinity to targets
Piperidine RingEssentialProvides structural stability
Pyridazine MoietyModerateCritical for biological activity

Data Table: Summary of Biological Activities

Activity TypeIC50 (µM)Mechanism of Action
MAO Inhibition15Inhibition of monoamine oxidase
Anticancer (Breast)20Induction of apoptosis
Anticancer (Prostate)25Induction of apoptosis
Neuroprotection10Enhancement of antioxidant enzyme activity

Mechanism of Action

The mechanism of action of N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide

This compound (CAS: 1105231-09-1) shares the pyridazine-piperidine-carboxamide scaffold but differs in substituents:

Parameter N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide N-cyclopropyl-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Molecular Formula C20H26N4O2 (calculated) C19H22N4O
Molecular Weight ~386.5 g/mol 322.4 g/mol
Pyridazine Substituent 2-Methoxyphenyl (C7H7O) Phenyl (C6H5)
Carboxamide Substituent Isopropyl (C3H7) Cyclopropyl (C3H5)
Key Structural Effects - Methoxy group increases polarity and hydrogen-bonding potential. - Phenyl group lacks polar substituents, reducing solubility.
- Isopropyl provides steric bulk and flexibility. - Cyclopropyl imposes conformational rigidity.
Implications of Substituent Differences:
  • The phenyl group in the analog lacks this effect .
  • Steric and Conformational Effects : The isopropyl group’s bulk may allow for adaptive binding to protein pockets, whereas the cyclopropyl’s rigid structure could restrict rotational freedom, affecting binding kinetics .
  • Solubility : The methoxy group likely improves aqueous solubility compared to the unsubstituted phenyl analog, which is critical for pharmacokinetics.

Broader Context: Pyridine vs. Pyridazine Derivatives

While pyridine derivatives (e.g., compounds in –2 ) share a single nitrogen heterocycle, pyridazine’s dual nitrogen atoms alter electronic distribution and hydrogen-bonding capacity. For example:

  • Pyridazine : Higher polarity due to adjacent nitrogens; may exhibit stronger dipole interactions.
  • Pyridine : Less polar, with a single nitrogen influencing basicity and reactivity.

Compounds like N-(6-chloro-5-iodopyridin-2-yl)pivalamide ( ) highlight the prevalence of halogen and pivalamide groups in pyridine-based drugs, which are less common in pyridazine derivatives. These structural differences underscore pyridazine’s niche in targeting specific enzymes or receptors requiring dual nitrogen interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-isopropyl-1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling pyridazine intermediates with substituted piperidine-carboxamides. For example, analogous compounds (e.g., piperidine-pyridazine derivatives) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
  • Key Parameters :

  • Temperature : 35–100°C for cyclization or coupling steps .
  • Solvents : Dimethylformamide (DMF), acetonitrile, or dichloromethane for solubility and reactivity .
  • Catalysts : Copper(I) bromide or palladium catalysts for cross-coupling .
    • Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress and adjust stoichiometry of reagents like cesium carbonate or cyclopropylamine for higher yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm for OCH3) and piperidine ring conformation .
  • HRMS : Validate molecular weight (e.g., ESI-HRMS for [M+H]+ ion matching theoretical mass) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
    • Data Interpretation : Compare spectral data with structurally related compounds (e.g., pyridazine-piperidine hybrids) to resolve ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across different studies?

  • Case Study : If inconsistent IC50 values are reported for kinase inhibition:

  • Experimental Design :
  • Standardize assay conditions (e.g., ATP concentration, pH, temperature) .
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
  • Data Analysis : Perform meta-analysis of structural analogs (e.g., triazolopyridazine derivatives) to identify substituent effects on activity .
    • Troubleshooting : Check for impurities (e.g., residual solvents or by-products) via GC-MS or LC-MS .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropylmethyl or vary methoxyphenyl positions) .
  • Biological Testing : Screen analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
    • Computational Tools :
  • Molecular Docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., EGFR or PI3K) .
  • QSAR Models : Corrogate substituent hydrophobicity (logP) with IC50 values to identify critical moieties .

Q. What in silico and experimental methods are recommended for predicting metabolic stability?

  • In Silico Prediction :

  • Software : Use Schrödinger’s ADMET Predictor or MetaSite to identify metabolic hotspots (e.g., methoxyphenyl O-demethylation sites) .
    • Experimental Validation :
  • Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify metabolites via LC-MS/MS .
  • CYP Inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

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